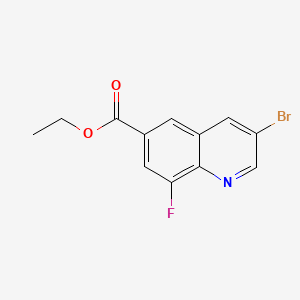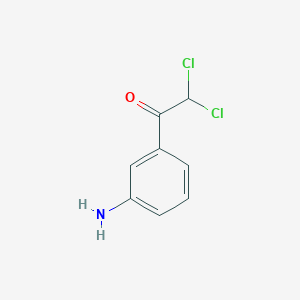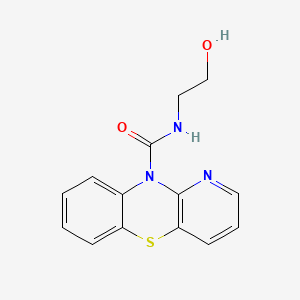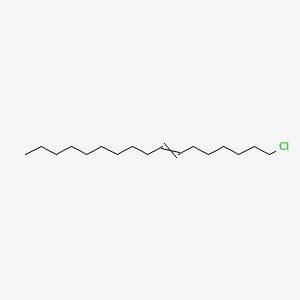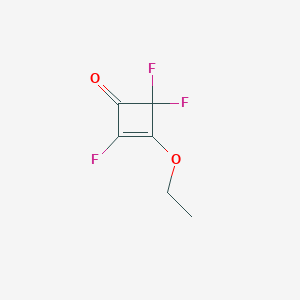
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- is a chemical compound with the molecular formula C6H5F3O2 It is characterized by the presence of a cyclobutenone ring substituted with ethoxy and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with appropriate reagents under controlled conditions. One common method includes the use of triethyl phosphite, which upon heating, facilitates a [4+2] cycloaddition reaction to form the desired product . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using reagents like phenylmagnesium bromide.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution.
Organozinc compounds: Facilitate 1,2-addition to the carbonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylmagnesium bromide results in ethoxy group substitution products, while reactions with organozinc compounds yield products from 1,2-addition to the carbonyl group .
科学的研究の応用
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- has several applications in scientific research:
作用機序
The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- involves its interaction with molecular targets through various pathways. For instance, in peptide synthesis, it acts as a protecting group for the N-H terminal of amino acids, which can be removed by acidic hydrolysis . The compound’s reactivity with different reagents allows it to participate in diverse chemical transformations.
類似化合物との比較
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares similar structural features and is used in similar applications.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another related compound with comparable properties.
Uniqueness
2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- is unique due to its cyclobutenone ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its specific substitution pattern with ethoxy and trifluoromethyl groups also contributes to its unique chemical behavior and applications.
特性
分子式 |
C6H5F3O2 |
|---|---|
分子量 |
166.10 g/mol |
IUPAC名 |
3-ethoxy-2,4,4-trifluorocyclobut-2-en-1-one |
InChI |
InChI=1S/C6H5F3O2/c1-2-11-5-3(7)4(10)6(5,8)9/h2H2,1H3 |
InChIキー |
ZAHDWVSFTXJHSL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C1(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)









